

Application Notes & Protocols: Maltose as a Versatile Excipient in Pharmaceutical Formulation

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Maltose

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Abstract

Maltose, a disaccharide composed of two α -D-glucose units, is an increasingly vital excipient in the pharmaceutical industry.^[1] Its unique physicochemical properties, including high solubility, low hygroscopicity, and excellent cryoprotectant capabilities, make it a highly versatile component in a wide array of dosage forms.^{[2][3]} This guide provides an in-depth exploration of **maltose**'s applications, from stabilizing complex biologics and enhancing the integrity of lyophilized products to its function as a binder and diluent in oral solid dosage forms.^{[4][5]} Detailed protocols for formulation development and quality control are provided to equip researchers and drug development professionals with the practical knowledge to effectively leverage **maltose** in their work.

Introduction: The Scientific Merit of Maltose

Maltose (4-O- α -D-Glucopyranosyl-D-glucose) is a reducing disaccharide produced by the enzymatic hydrolysis of starch.^{[2][3]} While historically known for its role as a sweetener and nutrient, its value in pharmaceutical formulation is predicated on a distinct set of functional properties that address critical challenges in drug stability, manufacturability, and delivery.^{[1][6]}

Unlike sucrose, **maltose** is metabolized with minimal insulin requirement, which can be advantageous for parenteral formulations intended for diabetic patients.^{[7][8]} Its chemical structure, featuring an α -1,4 glycosidic bond between two glucose molecules, provides a

balance of stability and reactivity that is key to its function.[8] High-purity, low-endotoxin grades of **maltose** are available, making it suitable for the most sensitive applications, including injectable and biologic formulations.[2][7]

Caption: A simplified representation of the **maltose** molecule.

Physicochemical Properties for Formulation

The selection of an excipient is dictated by its physical and chemical properties. **Maltose** presents a favorable profile for a variety of pharmaceutical processes.

Property	Value / Description	Significance in Formulation	Source(s)
Chemical Formula	$C_{12}H_{22}O_{11} \cdot H_2O$ (Monohydrate)	Defines the basic molecular identity and stoichiometry.	[2]
Molecular Weight	360.31 g/mol (Monohydrate)	Crucial for calculating molar concentrations in formulations.	[1][5]
Appearance	White, odorless, crystalline powder	Ensures inertness in terms of color and odor of the final product.	[5][6]
Melting Point	~102-103 °C (Monohydrate)	Relevant for thermal processes like hot-melt extrusion, though less common.	[3][9]
Solubility	Highly soluble in water (61.9 g/100 g H ₂ O at 20°C); slightly soluble in ethanol.	Excellent solubility allows for high concentration in aqueous parenteral and lyophilized formulations.	[2][3][6]
Hygroscopicity	Non-hygroscopic	Provides stability to solid dosage forms by minimizing moisture uptake.	[3]
Sweetness	Milder sweetness compared to sucrose	Acts as a palatable sweetening agent in oral liquids and chewable tablets.	[4][6]
Regulatory Status	Included in the FDA Inactive Ingredients Guide (oral solutions);	Established history of use and regulatory acceptance simplifies	[3]

used in parenteral
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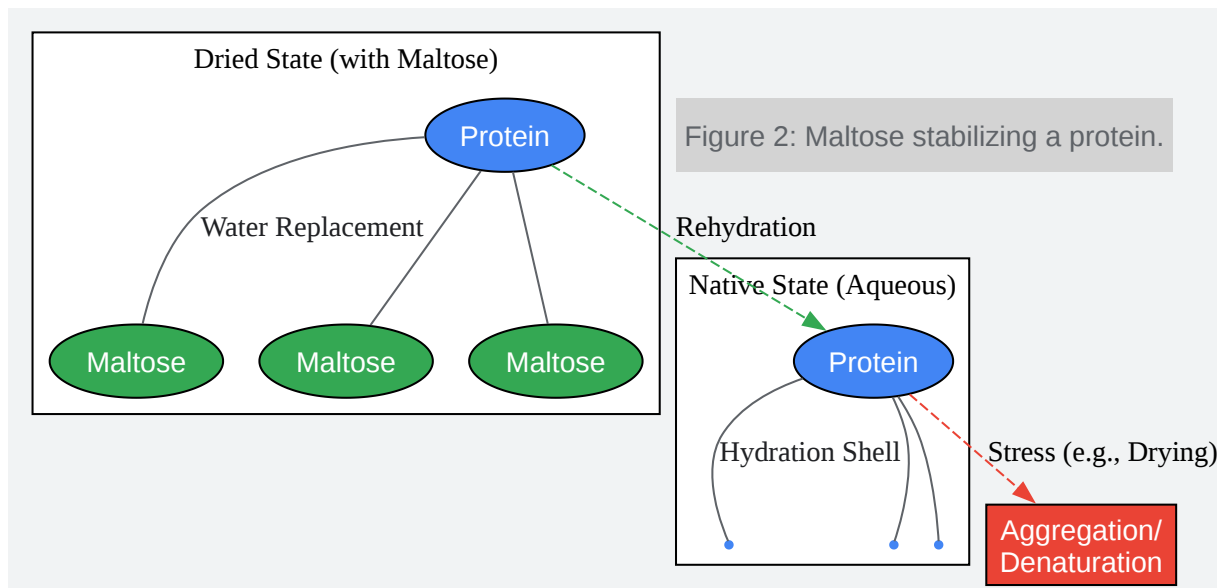
Core Applications in Drug Formulation

Maltose's utility spans multiple dosage forms, where it serves distinct and critical functions.

Stabilization of Biologics and Proteins

Biotherapeutics like monoclonal antibodies (mAbs) and fusion proteins are susceptible to aggregation and degradation. **Maltose** acts as a highly effective stabilizer in both liquid and solid (lyophilized) states.[\[5\]](#)[\[8\]](#)

- Mechanism of Action: In aqueous solutions, **maltose** is preferentially excluded from the protein surface, promoting protein hydration and stabilizing its native conformation. During drying processes like lyophilization, **maltose** forms a rigid, amorphous glassy matrix (vitrification) that immobilizes the protein, preventing unfolding.[\[10\]](#) It also replaces the water shell around the protein (water replacement hypothesis), maintaining structural integrity.[\[11\]](#)
[\[12\]](#)
- Application: It is commonly used to stabilize intravenous immunoglobulin (IVIG) infusions and other protein-based therapies.[\[4\]](#)[\[8\]](#)



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Caption: **Maltose** replaces the hydration shell, preventing protein aggregation.

Lyophilized (Freeze-Dried) Formulations

Lyophilization is a common technique to improve the long-term stability of sensitive drugs.

Maltose serves as a premier lyoprotectant and bulking agent.

- As a Lyoprotectant: It protects proteins and liposomes from the stresses of freezing and drying, preventing loss of activity and aggregation.[11][13] Studies have shown that **maltose** can effectively prevent the fusion of liposomes during lyophilization and maintain particle size upon reconstitution.[13]
- As a Bulking Agent: It provides structure and mass to the lyophilized cake, ensuring an elegant appearance and preventing vial collapse.[5] The resulting amorphous cake facilitates rapid and complete reconstitution.

Oral Solid Dosage (OSD) Forms

In tablets and capsules, **maltose** is valued for its properties as a diluent and binder.[5][6]

- **Functionality:** Spray-dried crystalline **maltose** exhibits good flowability and high compressibility, making it suitable for direct compression tableting.[3] It acts as a filler to provide bulk to the formulation and as a binder to ensure proper tablet hardness and integrity.[5][6] Its non-hygroscopic nature is a significant advantage, protecting moisture-sensitive active pharmaceutical ingredients (APIs).[3]

Parenteral (Injectable) Formulations

For injectable drugs, especially intravenous fluids, pharmaceutical-grade **maltose** with low endotoxin levels is used as an energy source and a tonicity-adjusting agent.[2][7] Its low osmolality makes it a suitable option for maintaining isotonicity, which is critical for patient comfort and safety.[5]

Experimental Protocols & Methodologies

Protocol 1: Formulation of a Lyophilized Monoclonal Antibody (mAb)

This protocol outlines the development of a stable, lyophilized formulation for a model mAb using **maltose** as the primary stabilizer.

Objective: To prepare a lyophilized mAb formulation with >95% recovery of monomeric protein post-reconstitution.

Materials:

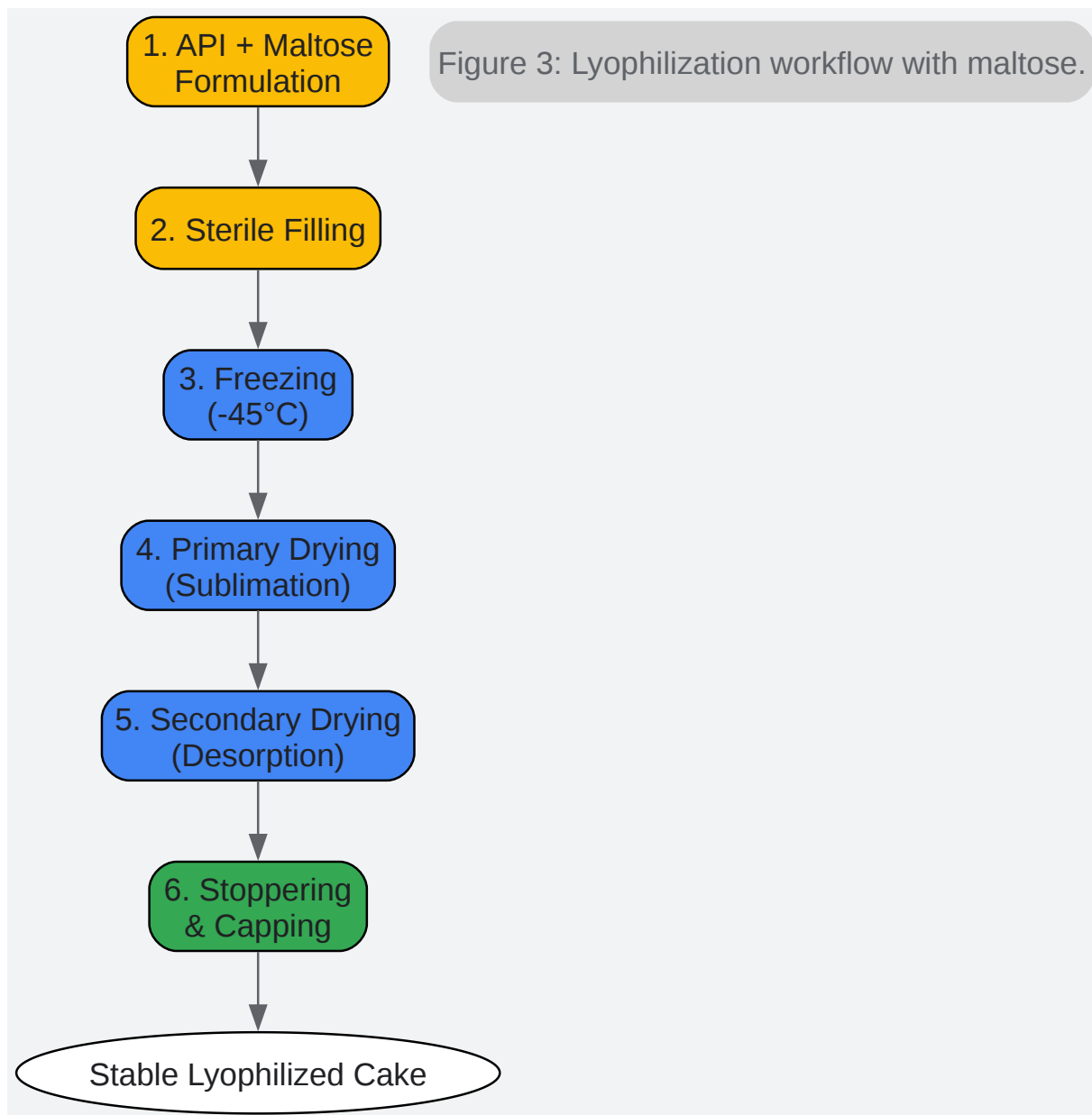
- Model mAb stock solution (e.g., 50 mg/mL)
- High-purity, low-endotoxin (HPLC) **Maltose** Monohydrate
- Histidine buffer (10 mM, pH 6.0)
- Polysorbate 20
- Water for Injection (WFI)
- Lyophilization vials and stoppers

- Analytical equipment: SEC-HPLC, DSC, Karl Fischer titrator

Methodology:

- Buffer Preparation: Prepare a 10 mM histidine buffer solution with WFI and adjust the pH to 6.0.
- Formulation Compounding:
 - To the histidine buffer, add Polysorbate 20 to a final concentration of 0.02% (w/v) and mix gently.
 - Dissolve **maltose** monohydrate in the buffer to achieve a final concentration of 9% (w/v). This concentration is chosen to ensure the formation of a stable glassy matrix upon freezing.
 - Add the mAb stock solution to the buffered excipient solution to reach a final protein concentration of 10 mg/mL. Mix gently to avoid denaturation.
- Sterile Filtration & Filling: Filter the final formulation through a 0.22 μ m sterile filter. Aseptically fill 1.1 mL of the solution into 3 mL lyophilization vials. Partially insert sterile stoppers.
- Lyophilization Cycle:
 - Freezing: Load vials onto pre-cooled shelves at 5°C. Ramp down the shelf temperature to -45°C at a rate of 1°C/min. Hold for at least 3 hours to ensure complete solidification.
 - Primary Drying (Sublimation): Set the shelf temperature to -25°C and reduce the chamber pressure to 100 mTorr. Hold for approximately 48-60 hours, or until thermocouple readings indicate the product temperature has risen to the shelf temperature.
 - Secondary Drying (Desorption): Ramp the shelf temperature to 25°C at 0.2°C/min. Maintain the pressure at 100 mTorr. Hold for an additional 12-16 hours to remove residual bound water.

- Stoppering and Capping: Backfill the chamber with sterile nitrogen to atmospheric pressure and fully stopper the vials. Remove vials and secure with aluminum caps.



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Caption: A typical workflow for creating a lyophilized drug product.

Post-Lyophilization Analysis:

- Visual Inspection: Check for an elegant, uniform cake structure.
- Reconstitution Time: Measure the time for the cake to fully dissolve in WFI.
- Residual Moisture: Determine water content using Karl Fischer titration (target: <1%).
- Protein Integrity: Analyze the reconstituted product using SEC-HPLC to quantify monomer percentage and detect aggregates.

Protocol 2: Quality Control and Assay of Maltose

This protocol describes the identification and quantification of **maltose** in a raw material or formulation, based on the United States Pharmacopeia (USP) methodology.[\[14\]](#)[\[15\]](#)

Objective: To verify the identity and purity of **maltose** using High-Performance Liquid Chromatography (HPLC).

Materials:

- **Maltose** sample
- USP **Maltose** Monohydrate Reference Standard (RS)
- Maltotriose and Glucose standards (for resolution solution)
- HPLC grade water
- HPLC system with a Refractive Index (RI) detector
- L58 column packing (e.g., Shodex SUGAR KS-801)[\[16\]](#)

Methodology:

- Chromatographic Conditions:
 - Column: L58 packing, 7.8-mm × 30-cm (or similar)[\[15\]](#)
 - Mobile Phase: Degassed, HPLC-grade water[\[15\]](#)

- Flow Rate: ~0.35 mL/min (adjust to meet system suitability)[15]
- Column Temperature: 80°C[16]
- Detector: Refractive Index (RI), maintained at 40°C[16]
- Injection Volume: 20 µL[16]
- Solution Preparation:
 - Resolution Solution: Prepare a solution containing ~10 mg/mL each of maltotriose, **maltose**, and glucose in water. This solution is critical for ensuring the column can separate **maltose** from related impurities.[15]
 - Standard Preparation: Accurately weigh and dissolve USP **Maltose** Monohydrate RS in water to obtain a concentration of ~10 mg/mL (calculated on an anhydrous basis).[15]
 - Assay (Sample) Preparation: Accurately weigh and dissolve the **maltose** sample in water to a final concentration of ~10 mg/mL.[15]
- System Suitability:
 - Inject the Resolution Solution. The resolution between the maltotriose and **maltose** peaks must be not less than 1.6.[14][15]
 - Inject the Standard Preparation in replicate (e.g., 5 times). The relative standard deviation (RSD) of the **maltose** peak area must be not more than 2.0%.[14][15]
- Procedure:
 - Separately inject the Standard Preparation and the Assay Preparation.
 - Record the chromatograms and measure the peak area response for **maltose**.
 - Identification: The retention time of the major peak in the Assay Preparation must correspond to that of the Standard Preparation.[15]

- Assay Calculation: Calculate the percentage of **maltose** in the sample on an anhydrous basis using the peak responses from the standard and sample injections.[15]

Safety and Regulatory Considerations

Maltose is generally recognized as safe (GRAS) and has a long history of use in food and pharmaceutical products.[3] However, in parenteral applications, particularly with IVIG preparations, high doses of **maltose** have been associated with osmotic nephropathy, a form of acute renal failure, especially in patients with pre-existing renal impairment.[17][18] This is a class effect for sugar stabilizers, and careful patient monitoring is advised.[18] Formulators must always use pharmaceutical-grade **maltose** that complies with pharmacopeial monographs (e.g., USP, JP) to ensure purity and low endotoxin levels.[2][7]

Conclusion

Maltose is a multifunctional excipient that offers significant advantages in modern drug formulation. Its effectiveness as a stabilizer for sensitive biologics, a lyoprotectant in freeze-dried products, and a compressible diluent in oral solids makes it an invaluable tool for pharmaceutical scientists.[4][5][11] By understanding its properties and applying scientifically sound protocols, researchers can harness the full potential of **maltose** to develop stable, effective, and safe medicinal products.

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- To cite this document: BenchChem. [Application Notes & Protocols: Maltose as a Versatile Excipient in Pharmaceutical Formulation]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b056501#maltose-as-a-pharmaceutical-excipient-in-drug-formulation]

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